![molecular formula C10H18O2S B1474784 (1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol CAS No. 1690247-98-3](/img/structure/B1474784.png)
(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol
Descripción general
Descripción
(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol, also referred to as oxymethylsulfanylcyclopentan-1-ol (OMSC), is an organosulfur compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. OMSC has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer activities. In
Aplicaciones Científicas De Investigación
Intramolecular Cyclization and Oxetane Formation
Research has demonstrated that compounds similar to (1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol, like 1-(2,3-Epoxypropyl)-1-cyclohexanol, undergo intramolecular cyclization when treated with a base in certain conditions, leading to the formation of oxetanes as the main products. This transformation is a key finding in the study of intramolecular reactions and compound stability, offering insights into the synthesis and behavior of cyclic organic compounds under different conditions (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).
Crystal Structure Analysis
The crystal structure of certain dimeric compounds structurally related to (1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol has been analyzed, revealing intricate details about the molecular geometry, including the arrangement of substituents and the conformation of heterocyclic rings. These findings are crucial for understanding the three-dimensional arrangement of atoms in complex organic compounds and their implications for reactivity and physical properties (J. Hirschler, Berger, & Bolte, 1994).
Phase Transfer Catalysis Sulfanylation
Sulfanylation reactions of certain compounds, closely related to (1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol, have been explored using phase transfer catalysis (PTC) methods. This research provides valuable data on the yields and diastereoselectivity of these reactions, contributing to a better understanding of the sulfanylation process and the stability of the resulting compounds, which is critical in organic synthesis and chemical manufacturing (B. Wladislaw et al., 2004).
Kinetic Resolution in Synthesis
Studies have compared kinetic and parallel kinetic resolutions of certain cyclopentane derivatives, closely resembling the structure of (1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol, to efficiently synthesize enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This research is significant for the field of chiral chemistry and the production of enantiomerically pure compounds, which have important applications in pharmaceuticals and fine chemicals (Stephen G Davies et al., 2003).
Propiedades
IUPAC Name |
(1R,2R)-2-(oxolan-2-ylmethylsulfanyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2S/c11-9-4-1-5-10(9)13-7-8-3-2-6-12-8/h8-11H,1-7H2/t8?,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKWUVJYMHFTPU-VXRWAFEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SCC2CCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SCC2CCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



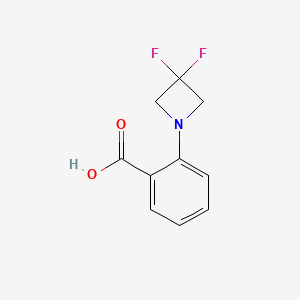
![3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474702.png)
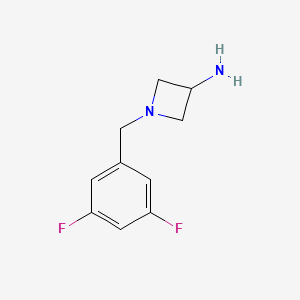
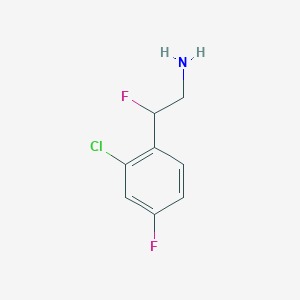
![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1474708.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)

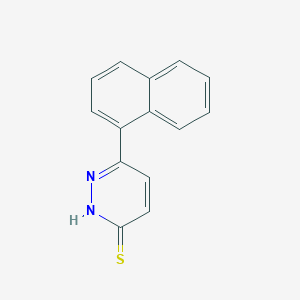
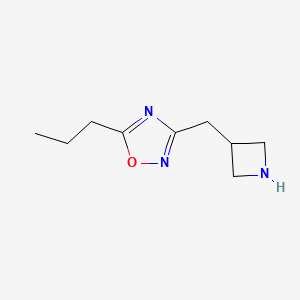
![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)

![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)
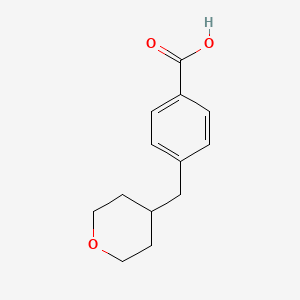
![methyl({3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474724.png)